1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two methoxyphenyl groups, an ethyl group, and a dimethylbenzyl group attached to the pyrazole ring. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the substituents: The dimethylbenzyl, ethyl, and methoxyphenyl groups can be introduced through various substitution reactions. For instance, Friedel-Crafts alkylation can be used to attach the dimethylbenzyl group to the pyrazole ring.
Final assembly: The final compound is obtained by combining the intermediate products through condensation reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon or carbon-nitrogen bonds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazole derivatives.
Scientific Research Applications
1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity, making it a candidate for drug discovery and development.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents. Its interactions with biological targets are studied to understand its potential as a drug candidate.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit an enzyme’s function by binding to its active site, preventing substrate access. The exact molecular pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-phenyl-3,5-dimethylpyrazole: This compound lacks the methoxyphenyl and ethyl groups, making it less complex and potentially less active in certain biological contexts.
4-ethyl-3,5-diphenylpyrazole: This compound lacks the dimethylbenzyl and methoxy groups, which may affect its chemical reactivity and biological activity.
3,5-dimethyl-1H-pyrazole: This simpler pyrazole derivative lacks the additional aromatic and alkyl groups, making it less versatile in synthetic and biological applications.
The uniqueness of this compound lies in its complex structure, which provides a diverse range of chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C28H30N2O2 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-4-ethyl-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C28H30N2O2/c1-6-26-27(21-9-13-24(31-4)14-10-21)29-30(18-23-17-19(2)7-8-20(23)3)28(26)22-11-15-25(32-5)16-12-22/h7-17H,6,18H2,1-5H3 |
InChI Key |
SOKPATMZXLLXKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=C(C=C2)OC)CC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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